molecular formula C12H13N3O2 B11795716 2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline

2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B11795716
M. Wt: 231.25 g/mol
InChI Key: MMWKGNOYQKKOQY-UHFFFAOYSA-N
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Description

2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that contains both tetrahydrofuran and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrahydrofuran ring imparts unique chemical properties, while the oxadiazole ring is known for its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a diol or an epoxide precursor.

    Coupling with Aniline: The final step involves coupling the oxadiazole-tetrahydrofuran intermediate with aniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the oxadiazole ring.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The tetrahydrofuran ring may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)aniline: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    2-(5-(Tetrahydrofuran-2-yl)-1,3,4-triazol-2-yl)aniline: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

2-(5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the combination of the tetrahydrofuran and oxadiazole rings, which imparts distinct chemical and biological properties. The oxadiazole ring is known for its stability and biological activity, while the tetrahydrofuran ring enhances the compound’s solubility and binding affinity.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C12H13N3O2/c13-9-5-2-1-4-8(9)11-14-15-12(17-11)10-6-3-7-16-10/h1-2,4-5,10H,3,6-7,13H2

InChI Key

MMWKGNOYQKKOQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)C3=CC=CC=C3N

Origin of Product

United States

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